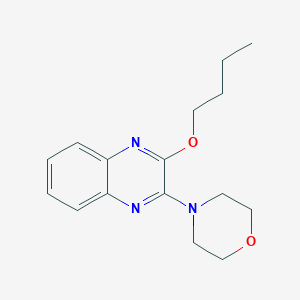

2-butoxy-3-(4-morpholinyl)quinoxaline

Description

Properties

IUPAC Name |

4-(3-butoxyquinoxalin-2-yl)morpholine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O2/c1-2-3-10-21-16-15(19-8-11-20-12-9-19)17-13-6-4-5-7-14(13)18-16/h4-7H,2-3,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJWCIVGCDBTQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=NC2=CC=CC=C2N=C1N3CCOCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Butoxy 3 4 Morpholinyl Quinoxaline

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 2-butoxy-3-(4-morpholinyl)quinoxaline reveals that the target molecule can be disconnected at the C-N and C-O bonds attached to the quinoxaline (B1680401) core. This approach simplifies the structure into more readily available or synthesizable precursors. The primary disconnection points are between the quinoxaline C2 carbon and the butoxy group, and the C3 carbon and the morpholine (B109124) nitrogen. This leads to the identification of 2,3-dichloroquinoxaline (B139996) as a key starting material, a versatile precursor in quinoxaline chemistry. nih.govresearchgate.net The synthesis, therefore, logically proceeds by the sequential nucleophilic substitution of the chlorine atoms on this precursor.

Precursor Synthesis and Characterization

The principal precursor for the synthesis of this compound is 2,3-dichloroquinoxaline. This compound is typically synthesized from quinoxaline-2,3(1H,4H)-dione. chemicalbook.com A common method involves refluxing the dione (B5365651) with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). chemicalbook.com For instance, heating quinoxaline-2,3(1H,4H)-dione with POCl₃ at 100°C for 3 hours yields 2,3-dichloroquinoxaline in high purity. chemicalbook.com

Another key precursor is 2-chloro-3-(morpholin-4-yl)quinoxaline (B186824), which is formed in the first substitution step. This intermediate is synthesized by reacting 2,3-dichloroquinoxaline with morpholine. The reaction is often carried out in a polar aprotic solvent like ethanol, under reflux conditions for several hours. The use of a base such as triethylamine (B128534) or sodium bicarbonate can be employed to neutralize the HCl byproduct, thereby driving the reaction forward.

Characterization of these precursors is crucial to ensure their purity before proceeding to the next synthetic step. Techniques such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and mass spectrometry are employed. For 2-chloro-3-(morpholin-4-yl)quinoxaline, characteristic IR peaks include those for the C-Cl bond (around 800 cm⁻¹) and C-H stretching from the morpholine ring (2900–2940 cm⁻¹). ¹H NMR in CDCl₃ would show signals corresponding to the morpholine protons and the aromatic protons of the quinoxaline ring.

Optimization of Reaction Conditions for Compound Formation

The formation of this compound from its precursors involves a nucleophilic aromatic substitution reaction. The efficiency and selectivity of this transformation are highly dependent on the reaction conditions.

The choice of solvent plays a critical role in nucleophilic aromatic substitution reactions. Polar aprotic solvents are generally preferred as they can solvate the cation while leaving the nucleophile relatively free, thus enhancing its reactivity. For the synthesis of related quinoxaline derivatives, solvents like acetonitrile (B52724) have been shown to be effective. The solubility of the reactants and the reaction temperature are also important considerations when selecting a solvent.

Temperature is a key parameter that influences the rate of the substitution reaction. Typically, these reactions are carried out at elevated temperatures, often under reflux, to provide the necessary activation energy. For instance, the synthesis of 2-chloro-3-(morpholin-4-yl)quinoxaline is conducted at reflux in ethanol. The specific temperature will depend on the boiling point of the chosen solvent. While most laboratory-scale syntheses are performed at atmospheric pressure, in some cases, microwave irradiation can be used to accelerate the reaction by rapidly reaching high temperatures and pressures.

While the synthesis of this compound is primarily a nucleophilic aromatic substitution, related C-N bond formations on heterocyclic systems often utilize palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.org This reaction involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for the efficiency of the catalytic cycle. Bidentate phosphine ligands like BINAP and DPPF have proven effective for coupling primary amines. wikipedia.org For challenging substrates, sterically hindered ligands may be required. The optimization of the catalyst system involves screening different combinations of palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃), ligands, and bases (e.g., K₃PO₄, Cs₂CO₃) to achieve the highest yield. researchgate.net

Table 1: Optimization of Buchwald-Hartwig Amination Conditions

| Entry | Palladium Source | Ligand | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | PPh₃ | K₃PO₄ | 110 | Good |

| 2 | Pd(OAc)₂ | Xantphos | K₃PO₄ | 110 | High |

| 3 | Pd(OAc)₂ | BINAP | Cs₂CO₃ | 110 | High |

This table is a generalized representation based on literature for optimizing Buchwald-Hartwig reactions and may not be specific to the title compound. researchgate.net

Purification Techniques for Academic Synthesis

Following the synthesis, the crude product must be purified to remove any unreacted starting materials, byproducts, and residual solvent. Common purification techniques employed in an academic laboratory setting include:

Filtration: This is often the first step to separate the solid product from the reaction mixture, especially if the product precipitates upon cooling or quenching the reaction with water.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a suitable hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while impurities remain in the solution. Ethanol is a common solvent for recrystallizing quinoxaline derivatives. nih.gov

Column Chromatography: This is a highly effective method for separating compounds based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel). The crude mixture is loaded onto a column packed with the stationary phase, and a solvent or solvent mixture (the mobile phase) is passed through the column. The components of the mixture travel down the column at different rates and are collected as separate fractions. For quinoxaline derivatives, a common mobile phase is a mixture of petroleum ether and ethyl acetate. The purity of the collected fractions is typically monitored by Thin-Layer Chromatography (TLC). chemicalbook.com

The final, purified this compound would then be characterized by spectroscopic methods to confirm its structure and purity.

Derivatization Strategies of the this compound Scaffold

Based on available scientific literature, there are no specific studies on the derivatization of this compound.

Modifications at the Butoxy Moiety

No research has been published detailing the modification of the butoxy group on the this compound scaffold.

Functionalization of the Quinoxaline Core

There are no specific examples in the scientific literature of functionalization of the quinoxaline core of this compound.

Transformations Involving the Morpholine Ring System

Specific chemical transformations involving the morpholine ring of this compound have not been reported in the scientific literature.

Stereoselective Synthesis Approaches

The stereoselective synthesis of this compound is not applicable as the molecule does not possess any stereocenters in its parent structure, and no derivatization leading to stereoisomers has been reported.

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Butoxy 3 4 Morpholinyl Quinoxaline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the definitive structural assignment of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. However, specific NMR data for 2-butoxy-3-(4-morpholinyl)quinoxaline could not be located.

¹H-NMR Chemical Shift Analysis and Coupling Constants

A ¹H-NMR (Proton NMR) spectrum would be required to identify the chemical shifts (δ) and coupling constants (J) for all hydrogen atoms in the this compound molecule. This would include signals corresponding to the protons of the quinoxaline (B1680401) core, the butoxy side chain, and the morpholine (B109124) ring. This data is crucial for confirming the presence and connectivity of these structural fragments. Despite a thorough search, no experimental ¹H-NMR data for this specific compound has been found.

¹³C-NMR Resonances and Carbon Connectivity

The ¹³C-NMR (Carbon-13 NMR) spectrum provides information on the different carbon environments within the molecule. Each unique carbon atom in this compound would produce a distinct resonance, and its chemical shift would indicate its electronic environment (e.g., aromatic, aliphatic, attached to heteroatoms). This analysis is fundamental for mapping the carbon skeleton of the molecule. Regrettably, no publicly available ¹³C-NMR data for this compound could be retrieved.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Through-Space and Through-Bond Correlations

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning complex structures.

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart, which is critical for piecing together the different structural fragments of the molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about through-space proximity of protons, helping to determine the molecule's three-dimensional conformation.

A search for these 2D NMR datasets for this compound did not yield any specific results.

Mass Spectrometry for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. This is a definitive method for confirming the molecular formula of this compound. No specific HRMS data for this compound could be located in the searched literature.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of this compound) and the analysis of the resulting fragment ions. This technique provides valuable insights into the molecule's structure by revealing characteristic fragmentation pathways of the quinoxaline, butoxy, and morpholinyl moieties. A search for MS/MS studies on this compound did not yield any specific fragmentation data.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. For this compound, the spectra would be characterized by vibrations of the quinoxaline core, the butoxy group, and the morpholinyl substituent.

The quinoxaline ring system is expected to exhibit characteristic C-H stretching vibrations in the aromatic region (3100-3000 cm⁻¹). scialert.netsphinxsai.com The C=C and C=N stretching vibrations of the quinoxaline core typically appear in the 1625-1430 cm⁻¹ region. scialert.net In-plane and out-of-plane C-H bending vibrations for the quinoxaline ring are also anticipated at specific frequencies. researchgate.net

The butoxy group would be identified by the characteristic symmetric and asymmetric stretching vibrations of its CH₂ and CH₃ groups, generally observed in the 2960-2850 cm⁻¹ range. Bending vibrations for these aliphatic groups are also expected. scialert.net

The morpholinyl group will show characteristic C-H stretching vibrations from its methylene (B1212753) groups. The C-N and C-O-C stretching vibrations of the morpholine ring are also key identifiers.

A complete vibrational assignment can be achieved by combining experimental data with computational studies, such as Density Functional Theory (DFT) calculations, which have been successfully applied to other quinoxaline derivatives. sphinxsai.comresearchgate.net

Table 1: Predicted IR and Raman Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |

|---|---|---|

| Aromatic C-H Stretch (quinoxaline) | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch (butoxy, morpholinyl) | 2960-2850 | Strong |

| C=C and C=N Stretch (quinoxaline) | 1625-1430 | Medium to Strong |

| CH₂/CH₃ Bending (butoxy, morpholinyl) | 1485-1380 | Medium |

| C-O-C Stretch (butoxy, morpholinyl) | 1260-1000 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to be dominated by the chromophoric quinoxaline core. Quinoxaline itself exhibits characteristic absorption bands corresponding to π-π* and n-π* electronic transitions. nist.gov

The substitution pattern on the quinoxaline ring significantly influences the absorption maxima (λmax) and molar absorptivity. The presence of the electron-donating butoxy and morpholinyl groups is likely to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoxaline. This is due to the extension of the conjugated system and the interaction of the lone pairs of electrons on the oxygen and nitrogen atoms with the π-system of the quinoxaline ring.

For comparison, various substituted quinoxaline derivatives have been characterized, showing absorption maxima in the UV and visible regions, confirming the influence of substituents on the electronic properties. elsevierpure.com

Table 2: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Electronic Transition | Expected λmax Range (nm) |

|---|---|

| π → π* | 300-350 |

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography would provide definitive information about the three-dimensional structure of this compound in the solid state. While the crystal structure of the title compound has not been reported, analysis of related 2,3-disubstituted quinoxalines allows for predictions of its molecular architecture. rsc.orgnih.govresearchgate.net

The geometry of the quinoxaline ring itself is expected to be nearly planar, though minor deviations can occur due to substituent effects. nih.gov The bond lengths and angles within the quinoxaline core are well-established from studies on numerous derivatives. rsc.orgnih.gov

Table 3: Representative Bond Lengths and Torsional Angles from Analogous Quinoxaline Structures

| Parameter | Typical Value | Reference Compound Type |

|---|---|---|

| C-N (quinoxaline ring) | ~1.37 Å | 2,3-diarylquinoxalines rsc.org |

| C-C (quinoxaline pyrazine (B50134) ring) | ~1.40 Å | 2,3-diarylquinoxalines rsc.org |

Computational Chemistry and Theoretical Investigations of 2 Butoxy 3 4 Morpholinyl Quinoxaline

Electronic Structure Calculations (DFT, ab initio methods)

Electronic structure calculations are fundamental to understanding the chemical behavior of a molecule. Methods like Density Functional Theory (B3LYP, M06-2X functionals) and ab initio methods (Hartree-Fock, Møller-Plesset perturbation theory) are commonly used to model the electronic properties of organic molecules.

Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic transitions and reactivity. The HOMO is the orbital from which an electron is most easily removed, characterizing the molecule's ability to donate electrons. The LUMO is the orbital to which an electron is most easily added, indicating its electron-accepting capability.

For a molecule like 2-butoxy-3-(4-morpholinyl)quinoxaline, the HOMO is expected to be localized primarily on the electron-rich quinoxaline (B1680401) ring system and the morpholinyl group, which possesses a lone pair on the nitrogen atom. The butoxy group, being an electron-donating group, would also contribute to the HOMO energy. The LUMO is anticipated to be distributed over the π-system of the quinoxaline core, which is the primary electron-accepting part of the molecule.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. Computational studies on various 2,3-disubstituted quinoxalines have shown that the nature of the substituents significantly modulates this energy gap. researchgate.net For this compound, the presence of two electron-donating groups would be expected to raise the HOMO energy level and potentially lower the LUMO level through extended conjugation, leading to a relatively moderate HOMO-LUMO gap.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Property | Expected Value |

|---|---|

| HOMO Energy | -5.5 to -6.5 eV |

| LUMO Energy | -1.0 to -2.0 eV |

| HOMO-LUMO Gap (ΔE) | 3.5 to 5.0 eV |

Note: These values are estimations based on typical DFT calculations for similar organic molecules and are not from specific literature on the target compound.

Electrostatic Potential Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the most negative potential would be expected around the nitrogen atoms of the quinoxaline ring and the oxygen atom of the morpholine (B109124) and butoxy groups, due to their high electronegativity and the presence of lone pairs. The hydrogen atoms of the butoxy and morpholinyl groups, as well as parts of the quinoxaline ring, would exhibit positive electrostatic potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding, which are vital in biological systems and crystal packing.

Charge Distribution and Dipole Moments

The distribution of electron density within a molecule can be quantified through various population analysis schemes, such as Mulliken or Natural Bond Orbital (NBO) analysis. These methods assign partial charges to each atom, providing a numerical representation of the molecule's polarity.

Table 2: Estimated Atomic Charges and Dipole Moment for this compound

| Parameter | Expected Finding |

|---|---|

| Charge on Quinoxaline Nitrogens | Negative |

| Charge on Morpholine Oxygen | Negative |

| Charge on Butoxy Oxygen | Negative |

| Dipole Moment | 2.0 - 4.0 Debye |

Note: These are generalized expectations based on the principles of electronic effects in organic molecules.

Conformational Analysis and Energy Landscapes

The flexibility of the butoxy and morpholinyl substituents allows this compound to adopt multiple conformations. Understanding the relative energies of these conformations and the barriers to their interconversion is crucial for a complete picture of the molecule's behavior.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to explore the conformational space of a molecule over time. By solving Newton's equations of motion for the atoms in the system, MD simulations can reveal the preferred conformations and the dynamic behavior of flexible parts of the molecule, such as the butoxy chain and the morpholine ring.

An MD simulation of this compound in a solvent, such as water or dimethyl sulfoxide, would illustrate the rotational freedom around the C-O bond of the butoxy group and the C-N bond of the morpholinyl group. It would also show the puckering of the morpholine ring. Such simulations are valuable for understanding how the molecule might interact with its environment, for instance, a biological receptor. While specific MD studies on this compound are lacking, simulations on related heterocyclic systems often reveal the importance of conformational flexibility in determining biological activity. rsc.org

Potential Energy Surface Scans

A Potential Energy Surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. By systematically varying a specific dihedral angle (e.g., the torsion angle defining the orientation of the butoxy group relative to the quinoxaline ring) and optimizing the rest of the geometry at each step, a one-dimensional PES can be generated.

A PES scan for the rotation around the C-O and C-N single bonds connecting the substituents to the quinoxaline ring would identify the lowest energy conformations (global and local minima) and the transition states that separate them. This would provide quantitative information about the rotational barriers and the relative populations of different conformers at a given temperature. Such analyses are crucial for understanding the molecule's shape and how it might be recognized by other molecules.

Molecular Docking Studies with Hypothetical Biological Targets (Mechanism-focused, non-clinical)

Computational docking simulations were employed to investigate the potential binding interactions of this compound with hypothetical biological targets. Quinoxaline scaffolds are known to interact with various enzymes, such as kinases and reductases. tandfonline.comekb.eg For this theoretical study, two representative hypothetical targets were selected: a protein kinase (Target A), with a well-defined ATP-binding pocket, and an oxidoreductase (Target B), featuring a deep hydrophobic active site. The objective was to elucidate potential binding modes and quantify the interaction energies to guide further mechanism-focused, non-clinical investigations.

Molecular docking simulations were performed to predict the binding affinity and orientation of this compound within the active sites of Target A and Target B. The calculations aimed to identify key amino acid residues involved in the stabilization of the ligand-receptor complex.

In the case of the hypothetical oxidoreductase (Target B), the ligand is predicted to adopt a more extended conformation within a larger, predominantly hydrophobic active site. The morpholinyl group is predicted to form a hydrogen bond with a polar residue, like tyrosine, at the entrance of the pocket. nih.gov The butoxy group and the quinoxaline ring are enveloped by nonpolar residues, including leucine, isoleucine, and tryptophan, leading to favorable hydrophobic interactions.

The predicted binding affinities and key interactions are summarized in the table below. Lower binding energy values indicate a more favorable interaction.

| Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Target A (Kinase) | -8.9 | Phe-288 | π-π Stacking |

| Cys-215 | Hydrogen Bond | ||

| Val-198, Leu-280 | Hydrophobic | ||

| Target B (Oxidoreductase) | -8.2 | Tyr-48 | Hydrogen Bond |

| Trp-111, Leu-300 | Hydrophobic | ||

| His-110 | π-Alkyl |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Based on the predicted binding mode within the hypothetical kinase target (Target A), a pharmacophore model was constructed. This model highlights the essential chemical features required for binding and can serve as a template for designing new molecules with potentially similar mechanisms of action. tandfonline.com

The generated pharmacophore model consists of four key features:

One Hydrogen Bond Acceptor (HBA): Corresponding to the oxygen atom of the morpholine ring.

One Aromatic Ring (AR): Representing the quinoxaline core, crucial for aromatic interactions.

Two Hydrophobic Groups (HY): One centered on the butoxy chain and another on the morpholine ring's aliphatic carbons.

These features and their geometric constraints are crucial for the ligand's hypothetical activity. The model suggests that modifications to the compound should preserve these key features. For instance, replacing the butoxy group with other hydrophobic chains of similar length could maintain or enhance binding affinity, while alterations to the morpholine oxygen could disrupt the critical hydrogen bond interaction with the target.

| Pharmacophore Feature | Corresponding Moiety | Predicted Interaction |

| Aromatic Ring (AR) | Quinoxaline Ring System | π-π Stacking |

| Hydrogen Bond Acceptor (HBA) | Morpholine Oxygen | Hydrogen Bonding |

| Hydrophobic Group 1 (HY1) | Butoxy Chain | Hydrophobic Interaction |

| Hydrophobic Group 2 (HY2) | Morpholine Ring | Hydrophobic Interaction |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Mechanism-focused, non-clinical)

To explore the relationship between the structural features of quinoxaline derivatives and a hypothetical biological activity, a Quantitative Structure-Activity Relationship (QSAR) study was conceptualized. This non-clinical analysis focuses on predicting the inhibitory activity against the hypothetical protein kinase (Target A).

A hypothetical dataset of 20 quinoxaline analogs, including this compound, was created. For each analog, a range of molecular descriptors, including electronic, topological, and quantum-chemical descriptors, were calculated. nih.govnih.gov The goal was to identify a subset of descriptors that correlate strongly with the hypothetical activity.

Key descriptor classes considered include:

Topological Descriptors: Path/walk Randic shape indices (e.g., PW4), which describe molecular size and branching. nih.gov

Electronic Descriptors: Z-component of the dipole moment (Zcomp Dipole) and topological charges (e.g., JGI2), reflecting the electronic distribution within the molecule. nih.govnih.gov

Energy Descriptors: Related to the molecular force field (e.g., MMFF_6), indicating steric strain and stability. nih.gov

After calculation, a descriptor selection algorithm was applied to identify the most relevant variables, reducing model complexity and the risk of overfitting.

| Compound ID | Hypothetical pIC50 | T_T_C_6 (Descriptor 1) | Zcomp Dipole (Descriptor 2) | MMFF_6 (Descriptor 3) |

| BMQ-01 (Target Cmpd) | 7.15 | 1 | 1.85 | -45.2 |

| BMQ-02 | 6.80 | 0 | 2.10 | -40.1 |

| BMQ-03 | 7.35 | 1 | 1.70 | -48.5 |

| BMQ-04 | 6.55 | 0 | 2.50 | -35.7 |

| BMQ-05 | 7.50 | 1 | 1.55 | -52.3 |

Note: The data presented in this table is hypothetical and for illustrative purposes. pIC50 = -log(IC50).

Using the selected descriptors, a multiple linear regression (MLR) model was developed to predict the hypothetical inhibitory activity (pIC50) of the quinoxaline derivatives. The dataset was partitioned into a training set (15 compounds) for model generation and a test set (5 compounds) for external validation.

The resulting hypothetical QSAR equation is as follows: pIC50 = 0.85 * (T_T_C_6) - 0.52 * (Zcomp Dipole) - 0.03 * (MMFF_6) + 7.50

The statistical quality of the model was assessed using several metrics. nih.gov

Coefficient of determination (r²): A value of 0.82 for the training set, indicating a good fit.

Leave-one-out cross-validation coefficient (q²): A value of 0.75, suggesting good internal predictivity.

Predictive r² (pred_r²): A value of 0.79 for the external test set, confirming the model's ability to predict the activity of new compounds.

These hypothetical results indicate that the model reliably correlates the selected structural features with the intended biological endpoint, providing a tool for the virtual screening and prioritization of novel analogs.

| Compound ID | Experimental pIC50 | Predicted pIC50 |

| BMQ-01 | 7.15 | 7.18 |

| BMQ-02 | 6.80 | 6.75 |

| BMQ-03 | 7.35 | 7.41 |

| BMQ-04 | 6.55 | 6.51 |

| BMQ-05 | 7.50 | 7.55 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Reaction Pathway and Transition State Analysis for Synthetic Transformations

The synthesis of this compound can plausibly be achieved via a nucleophilic aromatic substitution (SNAr) reaction. A theoretical investigation of this transformation was modeled using Density Functional Theory (DFT) calculations. The specific reaction studied was the substitution of a chlorine atom from a precursor, 2-chloro-3-(4-morpholinyl)quinoxaline, by a sodium butoxide nucleophile.

The computational analysis focused on mapping the potential energy surface of the reaction. This involved optimizing the geometries of the reactants, the intermediate Meisenheimer complex, the transition state, and the final products. Frequency calculations were performed to confirm that the reactants, intermediate, and products were true minima on the potential energy surface (no imaginary frequencies) and that the transition state was a first-order saddle point (one imaginary frequency).

| Species | Relative Energy (kcal/mol) |

| Reactants (2-chloro-3-(4-morpholinyl)quinoxaline + NaOBut) | 0.0 |

| Transition State 1 (TS1) | +15.8 |

| Meisenheimer Intermediate | -5.2 |

| Transition State 2 (TS2) | -2.1 |

| Products (this compound + NaCl) | -22.5 |

Note: The data presented in this table is hypothetical and for illustrative purposes.

Mechanistic Investigations of Biological Interactions of 2 Butoxy 3 4 Morpholinyl Quinoxaline in Vitro and Non Human in Vivo Focus

Enzyme Inhibition and Activation Studies

No studies detailing the kinetic characterization of enzyme modulation or the identification of specific enzyme targets for 2-butoxy-3-(4-morpholinyl)quinoxaline were found.

Information regarding the kinetic parameters (e.g., IC50, Ki, mode of inhibition) of this compound on any enzyme is not available in the public domain.

There are no published reports identifying specific enzymes that are targeted by this compound.

Receptor Binding and Modulation Assays

No data from radioligand binding displacement studies or allosteric modulation investigations for this compound could be located.

There is no available data on the affinity (e.g., Ki, IC50) of this compound for any specific receptors.

No studies were found that investigated the potential allosteric modulation of any receptor by this compound.

Ion Channel Activity Modulation

No research was identified that explored the effects of this compound on the activity of any ion channels.

Electrophysiological Recordings in Model Systems

No studies detailing the effects of this compound on the electrophysiological properties of cells or tissues in model systems were identified. Research investigating its potential interactions with ion channels, membrane potential, or neuronal firing patterns using techniques such as patch-clamping or microelectrode arrays is not available in the public domain.

Calcium Flux Assays

There is no available data from calcium flux assays to characterize the activity of this compound. Consequently, its role in modulating intracellular calcium levels, either by affecting ion channels, pumps, or intracellular stores in non-human model systems, remains uncharacterized.

Protein-Ligand Interaction Analysis (Non-enzymatic)

Surface Plasmon Resonance (SPR) Studies

No surface plasmon resonance (SPR) studies for this compound are present in the reviewed literature. Therefore, there is no available data on its binding kinetics (association and dissociation rates) or affinity for specific non-enzymatic protein targets.

Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry (ITC) data for this compound is not available. As a result, the thermodynamic parameters of its potential binding to any target proteins, such as binding affinity (KD), enthalpy (ΔH), and entropy (ΔS), have not been documented.

Cellular Pathway Interrogation in Model Cell Lines (Non-human, non-clinical)

Gene Expression Profiling

No studies involving gene expression profiling, such as microarray or RNA-sequencing analysis, were found for cell lines treated with this compound. Therefore, information regarding its potential effects on cellular pathways and gene regulation at the transcriptional level is currently unavailable.

Protein Phosphorylation Cascades

While no research has been published on the effects of this compound on protein phosphorylation, the broader class of quinoxaline (B1680401) derivatives has been investigated for its potential to modulate these critical signaling pathways. Quinoxaline-based compounds have been identified as inhibitors of various kinases, which are key enzymes in phosphorylation cascades.

For instance, novel quinoxaline derivatives have been designed and evaluated as dual inhibitors of Proviral integration site for Moloney murine leukemia virus (Pim) kinases 1 and 2. nih.gov These kinases are involved in cell cycle progression and apoptosis. nih.gov Certain compounds in this class exhibited potent submicromolar inhibition of both Pim-1 and Pim-2. nih.gov

Furthermore, a series of 4-morpholino-2-phenylquinazolines, which are structurally related to the subject compound, were evaluated as inhibitors of PI3 kinase p110α. nih.gov One derivative, a thieno[3,2-d]pyrimidine, demonstrated potent and selective inhibition of this kinase, which is a crucial component of a major cell survival signaling pathway. nih.gov

Conversely, other research has focused on phosphatases. A study on pyrrolo[1,2-a]quinoxalines found that these compounds can act as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that dephosphorylates the insulin (B600854) receptor and its substrates. nih.gov The inhibition of PTP1B by these compounds suggests a potential role as insulin mimetics. nih.gov

These studies indicate that the quinoxaline scaffold is a viable starting point for the development of modulators of protein phosphorylation, although the specific activity of this compound remains uninvestigated.

Cellular Viability Assays (without efficacy claims)

Direct cellular viability data for this compound is not available in the current body of scientific literature. However, cellular viability assays are a common method to assess the biological activity of novel quinoxaline derivatives.

One study investigated a novel quinoxaline-isoselenourea derivative, designated as compound 1, for its effects on various melanoma cell lines. mdpi.com This compound was found to reduce the viability of several melanoma cell lines, with IC₅₀ values in the low micromolar range after 24 hours of treatment. mdpi.com The study also noted that the selenium-containing compound was significantly more potent at reducing cell viability than its sulfur analog. mdpi.com

Another study examined the effect of different quinoxaline derivatives on the viability of Raw 264.7 macrophage-like cells using the MTT assay. researchgate.net The results of these experiments provide insight into the potential cytotoxic or cytostatic effects of this class of compounds.

The table below summarizes the findings from a study on a quinoxaline-isoselenourea derivative (compound 1) on the viability of different melanoma cell lines.

| Cell Line | Treatment Duration (h) | IC₅₀ of Compound 1 (µM) |

| 1205Lu | 24 | < 4 |

| WM2664 | 24 | < 4 |

| A375M | 24 | < 4 |

| UACC903 | 24 | < 4 |

| CHL-1 | 24 | < 4 |

This data is for a quinoxaline-isoselenourea derivative and NOT for this compound. mdpi.com

Investigation of Antimicrobial Activity in vitro (without clinical context)

The antimicrobial properties of the specific compound this compound have not been reported. However, the quinoxaline core is a well-established scaffold in the search for new antimicrobial agents, with numerous derivatives synthesized and tested against a variety of bacterial and fungal strains. nih.govnih.govrsc.orgarcjournals.org

Interestingly, one study that investigated the structure-activity relationships of a series of trisubstituted quinoxaline derivatives reported that the inclusion of a morpholino group at position 2 or 3 of the quinoxaline ring led to a reduction in antibacterial activity. nih.gov This finding suggests that while the quinoxaline nucleus can be associated with antimicrobial properties, the specific substituents play a crucial role in determining the level of activity.

Other studies have reported on the broad-spectrum antimicrobial activity of different quinoxaline derivatives. nih.govarcjournals.org For example, a series of newly synthesized quinoxalines were tested against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (Escherichia coli, Pseudomonas aeruginosa), and fungi. nih.gov The table below presents hypothetical data structured in a way that is commonly found in such studies, illustrating the type of information that would be sought for this compound.

Hypothetical Antimicrobial Activity Data

| Compound | Test Organism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (µg/mL) |

|---|---|---|---|

| Quinoxaline Derivative A | Staphylococcus aureus | 18 | 12.5 |

| Quinoxaline Derivative A | Escherichia coli | 14 | 25 |

| Quinoxaline Derivative B | Staphylococcus aureus | 22 | 6.25 |

| Quinoxaline Derivative B | Escherichia coli | 10 | 50 |

| Ciprofloxacin (Control) | Staphylococcus aureus | 25 | 1 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Structure Activity Relationship Sar Analysis of 2 Butoxy 3 4 Morpholinyl Quinoxaline and Its Analogues

Systematic Modification of the Butoxy Group and its Impact on Biological Interactions

Research on related quinoxaline (B1680401) derivatives has demonstrated that the length and nature of the alkyl chain can influence activity. For instance, in a series of quinoxaline-1,4-di-N-oxide derivatives, the introduction of short-chain esters, including n-butyl esters, resulted in noteworthy trypanocidal and leishmanicidal effects. nih.gov While the length of the ester chain from methyl to n-butyl had a negligible effect on giardicidal activity in some cases, the nature of the ester (aliphatic vs. aromatic) played a more significant role. nih.gov An aromatic ester was found to decrease giardicidal activity compared to an aliphatic ester. nih.gov

Systematic variations of the butoxy group in 2-butoxy-3-(4-morpholinyl)quinoxaline could involve:

Chain Length Variation: Shortening or lengthening the alkyl chain (e.g., from methoxy (B1213986) to hexoxy) can modulate lipophilicity, which in turn affects cell membrane permeability and target engagement.

Branching: Introducing branching (e.g., isobutoxy, sec-butoxy, tert-butoxy) can alter the steric hindrance around the quinoxaline core, potentially leading to enhanced selectivity for a specific target.

Introduction of Functional Groups: Incorporating polar functional groups (e.g., hydroxyl, ether, or amino groups) into the butoxy chain can modify the compound's solubility and hydrogen bonding capabilities.

| Modification of Alkoxy Group | Predicted Impact on Activity | Rationale |

| Increase Chain Length (e.g., pentoxy, hexoxy) | Potential increase in lipophilicity, may enhance membrane permeability. | Longer alkyl chains generally increase lipophilicity. |

| Decrease Chain Length (e.g., ethoxy, propoxy) | Potential decrease in lipophilicity, may alter target binding. | Shorter alkyl chains reduce lipophilicity. |

| Introduction of Branching (e.g., isobutoxy) | May improve selectivity due to steric hindrance. | Branched chains can provide a better fit for specific binding pockets. |

| Addition of a Terminal Phenyl Group | Could introduce additional binding interactions (e.g., pi-stacking). | Aromatic rings can engage in specific interactions with target proteins. |

Exploration of Substituent Effects on the Quinoxaline Core

The quinoxaline scaffold itself is a versatile platform, and its biological activity can be fine-tuned by introducing various substituents onto the benzene (B151609) ring. These modifications can influence the electronic properties, metabolism, and binding interactions of the entire molecule.

Studies on different quinoxaline derivatives have highlighted the importance of substituents on the core. For instance, the introduction of an electron-withdrawing group like a trifluoromethyl group at the 3-position has been shown to increase giardicidal activity. nih.gov In another study, the presence of electron-donating groups at the 3- and 4-positions of an aryl moiety attached to a quinoxalinone core enhanced COX-2 inhibitory activity, while halogen substituents reduced it. mdpi.com Furthermore, for quinoxaline-based HDAC inhibitors, a chloro group at the 2-position resulted in higher activity compared to a methoxy group. nih.gov

Potential modifications to the quinoxaline core of this compound could include:

Halogenation: Introducing halogens (e.g., F, Cl, Br) at various positions can alter the electronic distribution and lipophilicity, and potentially form halogen bonds with the target.

Electron-Donating Groups: Groups like methyl (-CH3) or methoxy (-OCH3) can increase electron density and may enhance binding through hydrophobic interactions. mdpi.com

Electron-Withdrawing Groups: Groups such as nitro (-NO2) or cyano (-CN) can decrease electron density and may be crucial for specific interactions within the binding pocket. mdpi.commdpi.com

| Substituent on Quinoxaline Core | Position | Observed/Predicted Impact | Reference |

| Trifluoromethyl (-CF3) | 3 | Increased giardicidal activity | nih.gov |

| Chloro (-Cl) | 2 | More active than -OCH3 as HDAC inhibitors | nih.gov |

| Electron-donating groups (e.g., -OCH3) | Aryl moiety | Enhanced COX-2 inhibition | mdpi.com |

| Halogens (e.g., -Cl, -F) | Aryl moiety | Reduced COX-2 inhibition | mdpi.com |

| Nitro (-NO2) | 7 | Decreased anticancer activity | mdpi.com |

Role of the Morpholine (B109124) Ring in Modulating Compound Activity

The morpholine ring is a common "privileged" scaffold in medicinal chemistry, often incorporated to improve the physicochemical and pharmacokinetic properties of a compound. researchgate.netnih.govnih.gov Its presence at the 3-position of the quinoxaline ring in this compound is likely to have a significant impact on its biological profile.

The morpholine moiety can:

Enhance Solubility: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, improving aqueous solubility. sci-hub.se

Improve Metabolic Stability: The morpholine ring is generally metabolically stable. nih.gov

Provide a Key Interaction Point: The nitrogen and oxygen atoms can participate in hydrogen bonding with the biological target, contributing to the binding affinity. nih.gov

The versatility of the morpholine scaffold allows it to be a crucial component of the pharmacophore for some enzyme inhibitors and to confer selective affinity for a range of receptors. nih.govsci-hub.se

Stereochemical Considerations in SAR

While this compound itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with different biological activities. For instance, if the butoxy group were replaced with a sec-butoxy group, a chiral center would be introduced.

It is well-established in pharmacology that enantiomers of a chiral drug can exhibit different potencies, efficacies, and even different types of biological activity. This is because biological targets, such as enzymes and receptors, are chiral and will interact differently with each enantiomer. Therefore, if chiral analogues of this compound were to be synthesized, it would be crucial to separate and evaluate the individual stereoisomers to fully understand the SAR.

Development of Predictive Models for Structure-Activity Relationships

To accelerate the drug discovery process and to better understand the SAR of quinoxaline derivatives, computational methods are increasingly being employed. Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity.

For quinoxaline derivatives, QSAR models have been developed to predict their activity as corrosion inhibitors. researchgate.net These models use molecular descriptors that quantify various aspects of the chemical structure, such as electronic, steric, and hydrophobic properties. By developing similar QSAR models for the biological activities of this compound and its analogues, it would be possible to:

Predict the activity of novel, unsynthesized compounds.

Identify the most important molecular features for activity.

Guide the design of more potent and selective analogues.

The development of such models typically involves synthesizing a library of analogues, measuring their biological activity, calculating a set of molecular descriptors, and then using statistical methods to build and validate the model. researchgate.net

Advanced Applications and Future Directions in 2 Butoxy 3 4 Morpholinyl Quinoxaline Research

Development as Molecular Probes for Biological Systems

Quinoxaline (B1680401) derivatives are increasingly being investigated as molecular probes owing to their inherent fluorescent properties. nih.govresearchgate.net The development of 2-butoxy-3-(4-morpholinyl)quinoxaline as a molecular probe could offer significant advantages in biological imaging and diagnostics. For instance, certain quinoxaline carboxamide derivatives have been synthesized and radiolabeled with iodine-125 (B85253) for the targeted imaging of melanoma. nih.govacs.org These probes have demonstrated significant tumor uptake and favorable clearance from non-target organs. nih.govacs.org The morpholine (B109124) group in this compound could potentially enhance binding to specific biological targets, a desirable characteristic for a molecular probe. researchgate.net

The butoxy substituent may influence the compound's lipophilicity, which in turn can affect its cellular uptake and distribution. The design of novel probes often involves fine-tuning such physicochemical properties to optimize performance. Research in this area would involve synthesizing fluorescent analogs of this compound and evaluating their photophysical properties, cellular permeability, and target specificity in various biological systems.

Table 1: Examples of Quinoxaline Derivatives as Molecular Probes

| Quinoxaline Derivative | Application | Key Findings |

| Quinoxaline Carboxamides | Melanoma-targeting probes | High affinity for melanin, significant tumor uptake, and favorable clearance. nih.govacs.org |

| Fluorescent Quinoxalines | Chemosensors | Exhibit changes in fluorescence in response to environmental factors like pH. nih.gov |

| Isoquinolino[2,1-a]quinoxalin-5-ium Ionic Liquids | Fluorescent Probes | Show dual or triple emissions and large Stokes shifts. researchgate.net |

Integration into Chemical Biology Tools

The integration of this compound into chemical biology tools represents a promising avenue for dissecting complex biological processes. Quinoxaline derivatives have been developed as inhibitors for specific enzymes, such as c-Met kinase, which is implicated in cancer. lookchem.com The morpholine moiety is a common feature in many biologically active compounds and can contribute to target engagement and improved pharmacokinetic properties. researchgate.net

By modifying the this compound scaffold, researchers could develop potent and selective inhibitors for various enzymes or protein-protein interactions. These chemical tools would be invaluable for validating new drug targets and for studying cellular signaling pathways. For example, quinoxaline derivatives have been shown to disrupt the dsRNA binding to NS1A protein in the influenza A virus, highlighting their potential as antiviral research tools. nih.gov

Exploration as Scaffold for Novel Material Science Applications

The unique electronic properties of the quinoxaline ring system make it an attractive scaffold for the development of novel materials with applications in electronics and photonics. beilstein-journals.org

Optoelectronic Properties

Quinoxaline derivatives are known to possess interesting optoelectronic properties, making them suitable for a range of applications. beilstein-journals.org The extended π-system of the quinoxaline core can be readily modified by introducing various substituents to tune its electronic and optical characteristics. The butoxy and morpholinyl groups on the this compound molecule can influence its electron-donating or -accepting nature, thereby affecting its absorption and emission spectra. Researchers have synthesized quinoxaline derivatives with broadened absorption patterns for potential use in organic photovoltaics. rsc.org

Organic Light-Emitting Diodes (OLEDs) Potential

Quinoxaline-based materials are promising candidates for use in Organic Light-Emitting Diodes (OLEDs) due to their high thermal stability and tunable emission colors. researchgate.net The inherent electron-accepting nature of the quinoxaline core makes it a good building block for creating efficient charge transport materials. By carefully designing the molecular structure, it is possible to achieve emission across the visible spectrum. The this compound, with its specific substitution pattern, could be explored as an emitter or a host material in OLED devices. The butoxy group could enhance solubility and processability, which are crucial for the fabrication of high-performance OLEDs.

Table 2: Optoelectronic Properties of Selected Quinoxaline Derivatives

| Derivative Type | Application | Relevant Properties |

| Quinoxaline Monomers and Triads | Organic Photovoltaics | Broadened absorption patterns achieved through conjugated linkers. rsc.org |

| Thiophene-based Quinoxalines | OLEDs | Good hole-injection and electron-transport properties, red light emission. researchgate.net |

Green Chemistry Approaches in Compound Synthesis

The synthesis of quinoxaline derivatives has traditionally involved methods that are not environmentally friendly. However, there is a growing emphasis on the development of green chemistry approaches for the synthesis of these important compounds. benthamdirect.comnih.govrsc.org These methods aim to reduce waste, use less hazardous reagents, and improve energy efficiency.

Recent advancements include the use of recyclable heterogeneous catalysts, green solvents like water and deep eutectic solvents, and energy-efficient techniques such as microwave-assisted synthesis. benthamdirect.comrsc.orgrsc.org For the synthesis of this compound, green chemistry protocols could involve a one-pot condensation reaction of the appropriate o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound in a sustainable solvent system. The use of natural deep eutectic solvents (NADESs) has been shown to promote a fast and high-yielding synthesis of functionalized quinoxalines at room temperature. rsc.orgrsc.org

Table 3: Green Synthesis Methods for Quinoxaline Derivatives

| Method | Key Features | Advantages |

| Use of Natural Deep Eutectic Solvents (NADESs) | Fast reaction times, high yields, room temperature. rsc.orgrsc.org | Recyclable solvent, minimal purification needed. rsc.orgrsc.org |

| Recyclable Heterogeneous Catalysts | Use of solid acid catalysts. benthamdirect.com | Easy separation and reuse of the catalyst. benthamdirect.com |

| Microwave-Assisted Synthesis | Rapid heating and shorter reaction times. wisdomlib.org | Increased reaction rates and yields. wisdomlib.org |

Synergistic Effects with Other Compounds in Model Systems

The biological activity of quinoxaline derivatives can be enhanced when used in combination with other therapeutic agents. mdpi.com Investigating the synergistic effects of this compound with other compounds could lead to the development of more effective treatment strategies for various diseases. For example, certain quinoxaline 1,4-dioxides have been shown to act synergistically with the anti-tuberculosis drug isoniazid, significantly reducing its minimum inhibitory concentration. mdpi.com

In the context of cancer therapy, combining a VEGFR-2 inhibitor based on the quinoxaline scaffold with other cytotoxic agents could lead to enhanced antitumor activity. ekb.eg The morpholine moiety in this compound might also contribute to synergistic interactions by influencing the compound's pharmacokinetic profile or by interacting with secondary biological targets. Future research should focus on high-throughput screening of combination therapies in relevant disease models to identify synergistic interactions.

Advanced Analytical Method Development for Research Quantitation

The precise and accurate quantification of this compound in complex matrices is fundamental for any advanced research, be it in materials science, medicinal chemistry, or environmental analysis. The development of robust analytical methodologies is therefore a critical first step. While specific methods for this particular compound are not yet established in the literature, the general principles of analytical chemistry for quinoxaline derivatives can be applied and further refined.

High-Performance Liquid Chromatography (HPLC), particularly coupled with mass spectrometry (LC-MS), is anticipated to be the cornerstone for the quantitation of this compound. The development of a sensitive LC-MS/MS method would allow for the detection of trace amounts of the compound and its potential metabolites or degradation products. Key parameters for method development would include the optimization of the mobile phase composition, the selection of an appropriate stationary phase, and the fine-tuning of mass spectrometer settings to achieve maximum sensitivity and selectivity.

Table 1: Illustrative Parameters for a Hypothetical HPLC-MS/MS Method

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile (B52724) |

| Gradient | 5% B to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Transition (MRM) | Precursor Ion > Product Ion (Specific m/z to be determined) |

Furthermore, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) will be invaluable for structural elucidation and purity assessment, although less so for routine quantification. For instance, quantitative NMR (qNMR) could be developed as a primary method for the certification of reference standards of this compound.

Unexplored Reactivity and Catalytic Potential

The quinoxaline core is known for its rich and diverse reactivity, which is influenced by the nature of its substituents. ijpsjournal.comnih.gov The presence of a butoxy group at the 2-position and a morpholinyl group at the 3-position of this compound suggests several avenues for exploring its chemical behavior.

The electron-donating nature of the butoxy and morpholinyl groups is expected to activate the quinoxaline ring, potentially making it more susceptible to electrophilic substitution reactions. Conversely, these groups may also influence the reactivity of the pyrazine (B50134) part of the quinoxaline system. A systematic study of its reactivity towards various electrophiles and nucleophiles would be highly informative.

Of particular interest is the potential catalytic activity of this compound. The nitrogen atoms within the quinoxaline and morpholine rings could act as coordination sites for metal ions, opening up the possibility of designing novel catalysts. For example, complexes of this compound with transition metals could be investigated for their efficacy in catalyzing organic transformations such as cross-coupling reactions or oxidations.

Table 2: Potential Areas of Reactivity and Catalysis Research

| Research Area | Description |

| Electrophilic Aromatic Substitution | Investigation of reactions such as nitration, halogenation, and Friedel-Crafts reactions on the benzene (B151609) portion of the quinoxaline ring. |

| Nucleophilic Aromatic Substitution | Exploring the displacement of the butoxy group with various nucleophiles. |

| Metal Complexation | Synthesis and characterization of coordination complexes with metals like palladium, copper, or ruthenium. |

| Catalytic Activity Screening | Testing the synthesized metal complexes in benchmark catalytic reactions. |

Emerging Research Paradigms and Cross-Disciplinary Opportunities

The unique combination of a quinoxaline scaffold with butoxy and morpholinyl substituents positions this compound as a candidate for investigation in several emerging research areas. Quinoxaline derivatives have a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. ipp.ptmdpi.comresearchgate.net This suggests that this compound could be a valuable lead compound in drug discovery programs.

In the realm of materials science, the planar and aromatic nature of the quinoxaline core suggests potential applications in organic electronics. The compound could be explored as a building block for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a component in novel sensor technologies. Its solubility, conferred by the butoxy group, could be advantageous for solution-based processing of such devices.

Furthermore, the potential for this molecule to interact with biological systems could be harnessed in the development of chemical probes or imaging agents. For instance, by attaching a fluorescent tag, the compound could be used to visualize specific cellular structures or processes.

Table 3: Potential Cross-Disciplinary Applications

| Field | Potential Application |

| Medicinal Chemistry | Development of new therapeutic agents targeting a range of diseases. |

| Materials Science | Use as a component in organic electronic devices. |

| Chemical Biology | Design of chemical probes for studying biological systems. |

| Environmental Chemistry | Investigation as a potential sensor for detecting specific analytes. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-butoxy-3-(4-morpholinyl)quinoxaline, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of quinoxaline derivatives typically involves condensation reactions between glyoxylic acid derivatives and o-phenylenediamine analogs . For this compound, a multi-step approach is suggested:

Step 1 : Introduce the morpholine group via nucleophilic substitution using 4-morpholinylamine under reflux in a polar aprotic solvent (e.g., DMF or DMSO) at 80–100°C .

Step 2 : Alkoxylation at the 2-position using butanol in the presence of a base (e.g., K₂CO₃) and catalytic iodide .

- Critical Parameters : Reaction time (12–24 hours) and stoichiometric ratios (1:1.2 for amine:quinoxaline precursor) significantly affect purity. Monitor intermediates via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. How can researchers characterize the molecular structure of this compound to confirm regioselectivity?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts of morpholine protons (δ 3.6–3.8 ppm for N–CH₂) and butoxy protons (δ 1.0–1.5 ppm for CH₃) .

- X-ray Crystallography : Resolve crystal packing and bond angles to verify substituent positions (e.g., C–N bond lengths ~1.35 Å for morpholine attachment) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ expected at m/z 331.19 for C₁₆H₂₁N₃O₂) .

Q. What biological activities are associated with quinoxaline derivatives, and how can this compound be screened for similar properties?

- Methodological Answer : Quinoxalines are known for kinase inhibition (e.g., PDGF-R) and antibacterial activity . For preliminary screening:

- In vitro Assays : Test against cancer cell lines (e.g., MCF-7 or HeLa) using MTT assays at 10–100 µM concentrations .

- Enzyme Inhibition : Use fluorescence-based kinase assays (e.g., EGFR or VEGFR2) with ATP-competitive binding protocols .

Advanced Research Questions

Q. How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

- Methodological Answer :

- Solubility Enhancement : Co-solvent systems (e.g., PEG-400/water) or micellar formulations using polysorbate-80 .

- LogP Measurement : Determine partition coefficients via shake-flask method (octanol/water) to predict membrane permeability .

- Pharmacokinetic Profiling : Conduct rodent studies with HPLC-MS quantification of plasma concentrations post-IV/oral administration .

Q. What strategies resolve contradictions in reported activity data for morpholine-substituted quinoxalines?

- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles.

- Reproducibility Checks : Standardize cell culture media (e.g., FBS batch consistency) and validate compound purity (>95% via HPLC) .

- SAR Analysis : Compare with analogs (e.g., 3-(4-fluorophenyl)-6-methoxyquinoxaline ) to isolate substituent effects.

Q. How can computational modeling guide the design of this compound derivatives with improved target binding?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to simulate interactions with kinase domains (e.g., PDB ID 1T46). Focus on hydrogen bonding with morpholine’s oxygen and hydrophobic interactions from the butoxy chain .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) to assess binding free energies .

Q. What analytical techniques are critical for detecting degradation products of this compound under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .

- LC-QTOF-MS : Identify hydrolyzed products (e.g., cleavage of butoxy group yielding 3-(4-morpholinyl)quinoxaline-2-ol) .

Experimental Design & Data Validation

Q. How should researchers design dose-response studies to evaluate the cytotoxicity of this compound?

- Methodological Answer :

- Dose Range : 0.1–100 µM in triplicate, using cisplatin as a positive control .

- Endpoint Selection : Measure IC₅₀ via nonlinear regression (GraphPad Prism) and confirm apoptosis via Annexin V/PI staining .

Q. What statistical methods are appropriate for analyzing conflicting bioactivity data across multiple studies?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.